4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide
Description
This compound features a benzamide scaffold substituted with a (1H-imidazol-1-yl)methyl group at the 4-position. The nitrogen atom of the benzamide is methylated and linked to an azetidin-3-yl group, which is further functionalized with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c1-15-23-24-19-7-8-20(25-29(15)19)28-12-18(13-28)26(2)21(30)17-5-3-16(4-6-17)11-27-10-9-22-14-27/h3-10,14,18H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYFGFBOEQUISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. This suggests that the compound may have good bioavailability.
Result of Action
Imidazole derivatives are known to show a broad range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level.
Action Environment
It’s known that imidazole is stable under normal temperature and pressure, suggesting that this compound may also be stable under a variety of environmental conditions.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is compared to two close analogs (CAS 2319639-97-7 and CAS 2380068-71-1) to highlight structural and functional differences.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
3-Cyclobutyl (CAS 2319639-97-7) introduces bulkier hydrophobicity, which may enhance target binding but reduce aqueous solubility . 3-(Pyridin-3-yl) (CAS 2380068-71-1) adds a polar aromatic ring, likely improving solubility and enabling π-π stacking interactions with target proteins .
Core Functional Groups: The benzamide in the target compound provides rigidity and hydrogen-bonding capacity, advantageous for target affinity.
Azetidine Linkage :
All three compounds retain the azetidine ring, which confers conformational restraint. This feature is critical for positioning the triazolopyridazine moiety in bioactive orientations.
Research Findings and Hypotheses
While specific bioactivity data for the target compound is unavailable in the provided evidence, structural analogs suggest plausible trends:
- Kinase Inhibition: Triazolopyridazine derivatives are known ATP-competitive kinase inhibitors. The 3-methyl substituent in the target compound may favor selectivity for kinases with smaller hydrophobic pockets .
- Metabolic Stability : The benzamide core may confer resistance to hepatic hydrolysis compared to carboxamide or sulfonamide analogs.
- Solubility-Bioavailability Trade-off : The target compound’s moderate solubility (inferred from benzamide) balances membrane permeability and systemic absorption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
